molecular formula C14H17F3N2O4 B11489752 Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester

Cat. No.: B11489752
M. Wt: 334.29 g/mol
InChI Key: CJIPONMRAOPELH-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, an acetylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of an appropriate amine precursor using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with the Methoxyphenyl Group: This step involves the coupling of the intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target site.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-hydroxyphenyl)amino]-, ethyl ester
  • Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-chlorophenyl)amino]-, ethyl ester

Uniqueness

The presence of the methoxy group in propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester distinguishes it from similar compounds. This methoxy group can influence the compound’s reactivity and its interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C14H17F3N2O4

Molecular Weight

334.29 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(2-methoxyanilino)propanoate

InChI

InChI=1S/C14H17F3N2O4/c1-4-23-12(21)13(14(15,16)17,18-9(2)20)19-10-7-5-6-8-11(10)22-3/h5-8,19H,4H2,1-3H3,(H,18,20)

InChI Key

CJIPONMRAOPELH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1OC)NC(=O)C

Origin of Product

United States

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